3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine
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Overview
Description
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methyl group at the 3-position and a 1-methylpyrrolidin-3-yloxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution at the 3-Position:
Introduction of the 1-Methylpyrrolidin-3-yloxy Group: The final step involves the nucleophilic substitution of the 6-position with 1-methylpyrrolidin-3-ol. This can be carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylpyrrolidin-3-yloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New compounds with different substituents replacing the 1-methylpyrrolidin-3-yloxy group.
Scientific Research Applications
3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the development of corrosion inhibitors, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler heterocyclic compound with a similar core structure but lacking the substituents found in 3-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine.
Pyridazinone: A derivative of pyridazine with a carbonyl group, known for its diverse pharmacological activities.
3-Methylpyridazine: A compound with a methyl group at the 3-position but lacking the 1-methylpyrrolidin-3-yloxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylpyrrolidin-3-yloxy group enhances its potential for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-3-4-10(12-11-8)14-9-5-6-13(2)7-9/h3-4,9H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSLPOLURUOFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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